molecular formula C23H16FN3O2S2 B2886384 4-benzoyl-N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide CAS No. 392317-52-1

4-benzoyl-N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide

Cat. No. B2886384
CAS RN: 392317-52-1
M. Wt: 449.52
InChI Key: KIJNCQCDKQXFBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “4-benzoyl-N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide” is a complex organic molecule. It contains a benzoyl group, a thiadiazole ring, and a fluorophenyl group, which are common structures in many pharmaceuticals and other biologically active compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be predicted based on its structure. For example, the presence of the benzoyl and fluorophenyl groups might increase the compound’s lipophilicity, which could affect its absorption and distribution in the body .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Thiadiazolobenzamide and Its Metal Complexes : A study demonstrated the synthesis of a thiadiazolobenzamide derivative, characterized by IR, NMR, and X-ray crystallography, and the formation of its Ni and Pd complexes. These complexes were analyzed by various spectroscopic methods, indicating potential applications in material science or as catalysts in chemical reactions (Adhami et al., 2012).

Antiviral Activities

  • Antiviral Activity Against Influenza Virus : A class of 1,3,4-thiadiazole derivatives was synthesized and evaluated for antiviral activity against the influenza A virus. Some derivatives showed significant activity, highlighting the potential of thiadiazole benzamides in developing novel antiviral agents (Tatar et al., 2021).

Anticancer and Antiproliferative Activities

  • Carbonic Anhydrase Inhibition and Anticancer Activities : Novel metal complexes of a related thiadiazolobenzamide showed strong carbonic anhydrase inhibitory properties and were potent inhibitors compared to acetazolamide. This suggests potential applications in designing anticancer agents (Büyükkıdan et al., 2013).
  • Pyrazole-Sulfonamide Derivatives with Antiproliferative Activities : A series of derivatives showed selective effects against tumor cells, indicating the utility of thiadiazolobenzamide frameworks in synthesizing compounds with potential anticancer properties (Mert et al., 2014).

Antimicrobial Activities

  • Antimicrobial Analog Synthesis : Fluorobenzamides containing thiadiazole structures synthesized showed promising antimicrobial activity against a range of bacteria and fungi, suggesting applications in developing new antimicrobial agents (Desai et al., 2013).

properties

IUPAC Name

4-benzoyl-N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16FN3O2S2/c24-19-8-4-5-15(13-19)14-30-23-27-26-22(31-23)25-21(29)18-11-9-17(10-12-18)20(28)16-6-2-1-3-7-16/h1-13H,14H2,(H,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIJNCQCDKQXFBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(S3)SCC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-benzoyl-N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide

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